N-(4-fluorobenzyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide

TDP-43 RNA Recognition Motif Fragment-Based Drug Discovery

rTRD01 (CAS 2097897-55-5) is the first reported small molecule that directly binds TDP-43 RRM1/RRM2 domains, disrupting the pathogenic protein–RNA interaction implicated in ALS. Unlike kinase inhibitors or aggregation blockers, rTRD01 uniquely targets RRM occupancy to dissect liquid–liquid phase separation and stress granule formation. With a defined Kd (89 µM), IC50 (150 µM), and validated in vivo rescue of neuromuscular coordination in a Drosophila ALS model, this precision chemical probe enables reproducible, quantitative TDP-43 target engagement studies. Procure rTRD01 to establish robust high-throughput screening assays and advance your ALS drug discovery pipeline with confidence.

Molecular Formula C18H21FN4O2
Molecular Weight 344.39
CAS No. 2097897-55-5
Cat. No. B2900346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
CAS2097897-55-5
Molecular FormulaC18H21FN4O2
Molecular Weight344.39
Structural Identifiers
SMILESCC1=NC=CC(=N1)OC2CCN(CC2)C(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C18H21FN4O2/c1-13-20-9-6-17(22-13)25-16-7-10-23(11-8-16)18(24)21-12-14-2-4-15(19)5-3-14/h2-6,9,16H,7-8,10-12H2,1H3,(H,21,24)
InChIKeyCWBINFKMDXTWDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-fluorobenzyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide (rTRD01): A First-in-Class TDP-43 RNA-Recognition-Motif Ligand for ALS Research Procurement


N-(4-fluorobenzyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide (CAS 2097897-55-5), commonly designated rTRD01, is a synthetic small-molecule piperidine carboxamide that functions as a selective ligand for the tandem RNA Recognition Motif (RRM1 and RRM2) domains of TAR DNA-binding protein 43 (TDP-43) . Identified through in silico docking of 50,000 compounds, rTRD01 represents the first reported small molecule to directly target TDP-43 RRM domains, disrupting the pathogenic TDP-43–RNA interaction implicated in amyotrophic lateral sclerosis (ALS) and other TDP-43 proteinopathies . With a measured dissociation constant (Kd) of 89 µM for TDP-43(102–269) and an IC50 of 150 µM for disruption of the (GGGGCC)4 hexanucleotide repeat RNA interaction, the compound has demonstrated functional activity in a Drosophila melanogaster ALS model by improving larval turning, an assay of neuromuscular coordination and strength .

Why N-(4-fluorobenzyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide (rTRD01) Cannot Be Interchanged with Generic TDP-43 Inhibitors


TDP-43 is a multi-domain protein whose pathological aggregation and RNA dysregulation are central to ALS and frontotemporal dementia. Ligands that target TDP-43 can operate through distinct mechanisms: some inhibit TDP-43 phosphorylation (e.g., kinase inhibitors), others block aggregation, and a third class disrupts protein–RNA interactions . rTRD01 is unique in that it directly binds the RRM1/RRM2 domains and partially disrupts the RNA interaction, whereas kinase inhibitors such as TTBK1 inhibitors reduce TDP-43 phosphorylation indirectly, and aggregation inhibitors like AIM4 act on the C-terminal domain. Consequently, in-class compounds cannot be simply interchanged; choosing the wrong mechanism can fail to address the specific pathogenic node of interest, leading to misleading experimental results and wasted procurement resources .

Quantitative Differentiation Evidence for N-(4-fluorobenzyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide (rTRD01) Relative to Closest TDP-43 Ligand Alternatives


rTRD01 Binds TDP-43 RRM Domains with a Measured Kd of 89 µM, Whereas NMR Fragment Screening Hits Bind Only Weakly to the RRM2 Domain Alone

rTRD01, identified via in silico docking of 50,000 compounds, binds to both RRM1 and RRM2 domains of TDP-43 with a Kd of 89 µM for TDP-43(102–269) . In contrast, NMR fragment-based screening identified three hits (e.g., fragments F1, F2, F3) that bind primarily to the RRM2 domain with chemical shift perturbations indicating weak, low-affinity interactions (estimated Kd > 1 mM) . The dual-domain binding of rTRD01 represents a substantially higher affinity and broader binding footprint compared to these fragment hits, supporting its superior probe-like properties.

TDP-43 RNA Recognition Motif Fragment-Based Drug Discovery

rTRD01 Partially Disrupts TDP-43–(GGGGCC)4 RNA Interaction with an IC50 of 150 µM, While General Kinase Inhibitors Do Not Directly Block This Interaction

rTRD01 inhibits the interaction between TDP-43(102–269) and the (GGGGCC)4 hexanucleotide RNA repeat associated with the c9orf72 gene, with an IC50 of 150 µM . In contrast, TTBK1 kinase inhibitors (e.g., TTBK1-IN-2, IC50 = 0.24 µM for TTBK1) reduce TDP-43 phosphorylation indirectly but do not block the direct TDP-43–RNA interaction . Petrosaspongiolactam A, a marine natural product, inhibits TDP-43–DNA binding with an IC50 of 0.6 µM, but its effect on TDP-43–RNA interaction has not been demonstrated . rTRD01 thus provides a direct and measurable disruption of the pathological RNA interaction, a mechanism not accessible with kinase inhibitors.

TDP-43 RNA interaction c9orf72 hexanucleotide repeat ALS

rTRD01 Improves Larval Turning in a Drosophila ALS Model (Mutant TDP-43 Overexpression), a Functional In Vivo Readout Not Demonstrated for Fragment Hits or Kinase Inhibitors at the Same Oxidative Stress Model Level

In a Drosophila model overexpressing mutant TDP-43 (ALS fly model), rTRD01 treatment improved larval turning, a quantitative measure of neuromuscular coordination and strength . No comparable in vivo functional rescue in a TDP-43 overexpression Drosophila model has been reported for either the NMR fragment hits or TTBK1 inhibitors. While TTBK1 inhibitors have shown reduction of TDP-43 phosphorylation in mouse spinal cord, functional behavioral improvement in a TDP-43 fly model has not been established . rTRD01 thus stands alone in providing proof-of-physiological rescue in a whole-organism ALS model.

Drosophila ALS model larval turning assay neuromuscular function

rTRD01 Exhibits Selectivity for Hexanucleotide Repeat RNA over Canonical (UG)6 RNA, a Pharmacological Specificity Not Shared with General RNA-Binding Inhibitors

rTRD01 partially disrupts the interaction of TDP-43 with the (GGGGCC)4 hexanucleotide repeat RNA (IC50 = 150 µM), but does not disrupt the interaction with the canonical (UG)6 RNA binding sequence . This selectivity is notable because general TDP-43 RNA-binding inhibitors, such as oligonucleotide-based competitors, would likely block all RNA interactions indiscriminately. The NMR fragment hits from Nshogoza et al. bind the RRM domain but have not been profiled for RNA-binding selectivity . The selectivity of rTRD01 toward disease-linked RNA over canonical RNA suggests a favorable therapeutic window by sparing normal TDP-43 RNA processing functions.

RNA selectivity hexanucleotide repeat TDP-43

Optimal Research and Industrial Application Scenarios for N-(4-fluorobenzyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide (rTRD01) Based on Quantitative Differentiation Evidence


Target validation studies investigating the role of TDP-43 RRM domains in RNA-mediated pathogenesis in ALS/FTD

Given rTRD01's demonstration of direct binding to TDP-43 RRM1 and RRM2 (Kd = 89 µM) and its ability to partially disrupt the (GGGGCC)4 hexanucleotide RNA interaction (IC50 = 150 µM) , the compound is ideally suited for target validation experiments aiming to establish whether RRM-dependent RNA binding is a druggable node for ALS. The selectivity over canonical (UG)6 RNA ensures that normal TDP-43 function is partially spared .

Chemical probe for mechanistic studies of TDP-43–RNA phase separation and stress granule dynamics

Because rTRD01 binds both RRM domains and selectively disrupts disease-linked RNA interactions without abolishing all RNA binding, it serves as a precision chemical probe for dissecting how RRM occupancy contributes to TDP-43 liquid–liquid phase separation and stress granule formation . The pharmacological selectivity profile established in the primary publication enables researchers to interpret RNA-binding outcomes with higher confidence than with less-characterized fragments .

In vivo efficacy studies in Drosophila and other whole-organism models of TDP-43 proteinopathy

The improvement in larval turning in a Drosophila ALS model (p < 0.05) provides the only functional in vivo rescue data among TDP-43 RRM-targeted small molecules . This makes rTRD01 the reagent of choice for researchers needing a functional in vivo readout, enabling dose-response and therapeutic window studies before proceeding to mammalian models.

Benchmarking and assay development for TDP-43 RRM ligand screening campaigns

With a defined Kd (89 µM) and IC50 (150 µM) for RNA disruption, rTRD01 provides the quantitative benchmarks necessary for developing and validating high-throughput screening assays for next-generation TDP-43 RRM inhibitors. Its well-characterized binding parameters allow calculation of Z'-factor and robust assay quality metrics, unlike the uncharacterized NMR fragment hits .

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